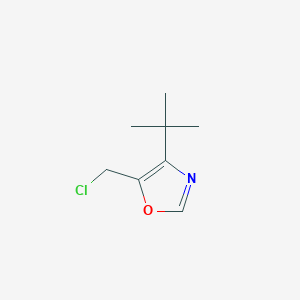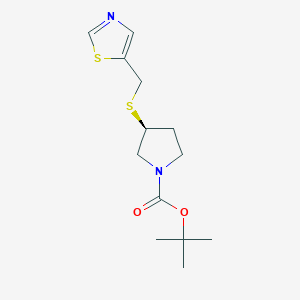![molecular formula C10H9NS B13959807 2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
2-(Prop-1-en-2-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(1-methylethenyl)- is an aromatic heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, slightly viscous liquid with a distinct sulfurous odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzothiazole, 2-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with acetaldehyde in the presence of an acid catalyst can yield the desired compound. Another method involves the cyclization of thioamides or thioureas with appropriate reagents.
Industrial Production Methods
Industrial production of Benzothiazole, 2-(1-methylethenyl)- typically involves large-scale reactions using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as iodine or metal complexes may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. For instance, nitration with nitric acid can yield nitrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Nitrobenzothiazole derivatives
Scientific Research Applications
Benzothiazole, 2-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzothiazole derivatives have shown potential as anticancer agents, with some compounds demonstrating activity against various cancer cell lines.
Industry: The compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(1-methylethenyl)- varies depending on its application. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Benzothiazole, 2-(1-methylethenyl)- can be compared with other similar compounds such as:
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Uniqueness
Benzothiazole, 2-(1-methylethenyl)- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3 |
InChI Key |
RIPGVSBLNYALJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
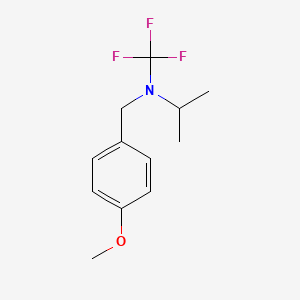
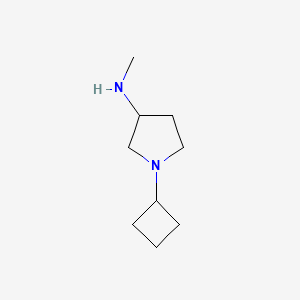
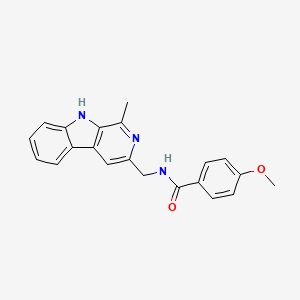
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
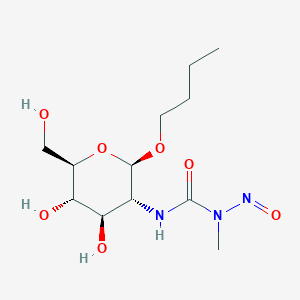
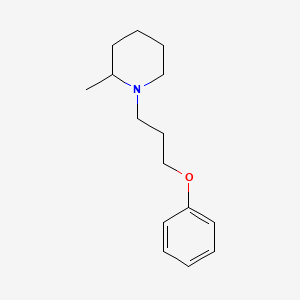
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
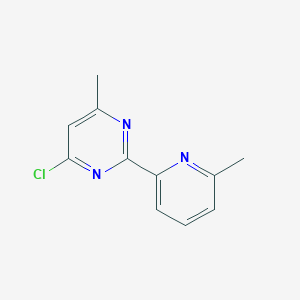
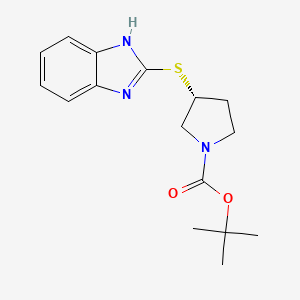
![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
